molecular formula C25H23N3O3S2 B2398140 3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291873-88-5

3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2398140
CAS No.: 1291873-88-5
M. Wt: 477.6
InChI Key: CZAUQARLEXOOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms. Key structural attributes include:

  • Position 3: A 2,3-dimethylphenyl group, providing steric bulk and lipophilicity.
  • Position 2: A sulfanyl (-S-) group linked to a 2-oxoethyl moiety bearing a 6-methyl-2,3-dihydro-4H-1,4-benzoxazine substituent.

This structural complexity differentiates it from simpler thienopyrimidine derivatives and may influence pharmacological properties such as kinase inhibition or antiproliferative activity.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-15-7-8-21-20(13-15)27(10-11-31-21)22(29)14-33-25-26-18-9-12-32-23(18)24(30)28(25)19-6-4-5-16(2)17(19)3/h4-9,12-13H,10-11,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAUQARLEXOOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC(=C5C)C)SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer effects, antibacterial activity, and other pharmacological profiles.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H22N4O3S\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Key Features:

  • Thieno[3,2-d]pyrimidinone core : This structural motif is often associated with various biological activities.
  • Benzoxazine derivative : Known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds similar to the one in focus. For instance, derivatives of benzoxazine have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
14fMDA-MB-2317.84 - 16.2
14fPC-398% inhibition at 25 µM
14fU-87 MG>50% activity at 25 µM

These results indicate that modifications in the structure can lead to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The compound's potential antibacterial properties have been explored through various assays. The presence of sulfur in the thieno-pyrimidine structure may contribute to its antibacterial efficacy. Compounds with similar scaffolds have demonstrated notable activity against Gram-positive and Gram-negative bacteria.

The proposed mechanisms for the anticancer and antibacterial activities include:

  • Inhibition of DNA synthesis : Compounds may interfere with nucleic acid synthesis in rapidly dividing cells.
  • Induction of oxidative stress : This leads to cellular damage and apoptosis in cancer cells.

Case Studies

  • Anticancer Screening : A study screened a library of compounds against multicellular spheroids derived from human breast cancer cells (MCF7). The compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for further development .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the benzoxazine ring can enhance biological activity. For instance, introducing electron-donating groups at certain positions significantly improved anticancer efficacy .

Comparison with Similar Compounds

Structural Analogues of Thieno[3,2-d]pyrimidin-4(3H)-ones

The following table highlights key structural and functional differences between the target compound and its analogues:

Compound Name / ID Substituent at Position 2 Substituent at Position 3 Notable Features Biological Activity (if reported) Reference
Target Compound [2-(6-Methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl 2,3-Dimethylphenyl Benzoxazine moiety enhances rigidity and hydrogen-bonding potential Not explicitly reported in evidence
Compound 12 () 3-Methoxyphenyl H (6-position substituted with 3-methoxyphenyl) Methoxy groups improve solubility Synthesized but activity not detailed
Compound 2-(3,4-Dimethoxyphenyl)-2-oxoethylsulfanyl 4-Ethoxyphenyl Dimethoxy and ethoxy groups increase electron density Unreported in provided data
Compound 2-(4-Fluorophenyl)-2-oxoethylsulfanyl Ethyl, 5,6-dimethyl Fluorine atom enhances metabolic stability Unreported
Compound Benzylsulfanyl Phenyl Simple aryl groups for baseline activity comparison Unreported

Key Observations

Substituent Complexity : The target’s benzoxazine group is unique among analogues, which typically feature aryl or alkyl chains at position 2. Benzoxazines may confer selective binding to enzymes like kinases or GPCRs due to their fused heterocyclic structure .

Position 3 Modifications : The 2,3-dimethylphenyl group contrasts with simpler phenyl or methoxyphenyl groups in analogues. Increased steric bulk here could influence pharmacokinetics (e.g., CYP450 interactions) .

Sulfanyl Linker: Common across all compounds, this group likely facilitates covalent or non-covalent interactions with cysteine residues or metal ions in biological targets .

Research Findings on Analogues

Antiproliferative Activity

  • Thieno[2,3-d]pyrimidin-4(3H)-ones (): Derivatives with aryl substituents at position 2 showed IC50 values of 1–10 µM against colorectal (HCT-116) and breast (MCF-7) cancer cells. Activity correlated with electron-withdrawing groups (e.g., halogens) enhancing cytotoxicity .
  • Pyrido-Thieno-Pyrimidines (): Compounds with pyrazole moieties exhibited moderate activity (IC50 ~15–30 µM) against prostate cancer (PC-3) cells, suggesting fused rings may improve tumor selectivity .

Antimicrobial Potential

  • Methoxyphenyl Derivatives (): Demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus, highlighting the role of methoxy groups in disrupting bacterial membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.